4-(Cyclopentanecarbonyl)thiobenzaldehyde
Description
Properties
Molecular Formula |
C13H14OS |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
4-(cyclopentanecarbonyl)thiobenzaldehyde |
InChI |
InChI=1S/C13H14OS/c14-13(11-3-1-2-4-11)12-7-5-10(9-15)6-8-12/h5-9,11H,1-4H2 |
InChI Key |
LZKOYBHFPUCQBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=C(C=C2)C=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentanecarbonyl)thiobenzaldehyde can be achieved through several methods. One common approach involves the reaction of cyclopentanecarbonyl chloride with thiobenzaldehyde under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of 4-(Cyclopentanecarbonyl)thiobenzaldehyde may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopentanecarbonyl)thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-(Cyclopentanecarbonyl)thiobenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Cyclopentanecarbonyl)thiobenzaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The thioether linkage may also lower melting points relative to oxygen-containing analogs due to weaker dipolar interactions .
Intermolecular Interactions
- 4-Cyanobenzaldehyde Thiosemicarbazone exhibits N–H⋯S hydrogen bonding, forming 1D chains .
- 4-(Cyclopentanecarbonyl)thiobenzaldehyde lacks hydrogen-bonding donors but may engage in van der Waals interactions via the cyclopentane ring or sulfur-mediated dipole-dipole interactions.
Q & A
Q. What are the established synthetic routes for 4-(Cyclopentanecarbonyl)thiobenzaldehyde, and what methodological considerations are critical?
A common approach involves the condensation of thiobenzaldehyde derivatives with cyclopentanecarbonyl chloride under anhydrous conditions. Catalysts such as palladium or copper may enhance reaction efficiency, while solvents like DMF or toluene are typically used to stabilize intermediates . Key considerations include:
- Reagent purity : Impurities in thiobenzaldehyde precursors can lead to side reactions (e.g., disulfide formation).
- Temperature control : Excess heat may degrade the thiocarbonyl group.
- Workup protocols : Acidic quenching followed by extraction with dichloromethane is recommended to isolate the product.
Q. What spectroscopic techniques are essential for characterizing 4-(Cyclopentanecarbonyl)thiobenzaldehyde?
- NMR : H and C NMR are critical for confirming the thiobenzaldehyde moiety (δ ~10 ppm for aldehyde proton) and cyclopentanecarbonyl integration (δ 1.5–2.5 ppm for cyclopentane protons) .
- IR : Strong absorption bands at ~1680 cm (C=O stretch) and ~2550 cm (S-H stretch, if present) validate functional groups .
- Mass spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns.
Q. What safety protocols are mandatory when handling 4-(Cyclopentanecarbonyl)thiobenzaldehyde?
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation .
- Storage : Keep in airtight containers under inert gas (N or Ar) to prevent oxidation of the thiocarbonyl group .
- Emergency response : Immediate use of eye wash stations and safety showers is required upon exposure .
Advanced Research Questions
Q. How can contradictory NMR data for 4-(Cyclopentanecarbonyl)thiobenzaldehyde derivatives be resolved?
Discrepancies often arise from tautomerism (e.g., thiol-thione equilibrium) or solvent effects. Strategies include:
- Variable-temperature NMR : Identify dynamic processes by analyzing shifts at different temperatures .
- Deuterated solvent screening : Compare spectra in DMSO-d vs. CDCl to assess hydrogen bonding impacts .
- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict stable conformers and compare with experimental data .
Q. What strategies optimize the cyclopentanecarbonylation step in synthesis?
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency between thiobenzaldehyde and cyclopentanecarbonyl chloride .
- Solvent optimization : Toluene minimizes side reactions compared to polar aprotic solvents .
- Stoichiometric control : A 1.2:1 molar ratio of acyl chloride to thiobenzaldehyde prevents over-acylation .
Q. How can computational chemistry aid in predicting the reactivity of 4-(Cyclopentanecarbonyl)thiobenzaldehyde?
- Reactivity indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
- Transition state modeling : Simulate reaction pathways (e.g., thio-Michael additions) using Gaussian or ORCA software .
- Solvent effects : COSMO-RS models predict solvation impacts on reaction kinetics .
Q. What are the applications of 4-(Cyclopentanecarbonyl)thiobenzaldehyde in heterocyclic synthesis?
This compound serves as a precursor for:
- Thiazoles : React with amines or hydrazines to form 1,3-thiazole cores .
- Thioketals : Utilize in protecting group strategies for aldehyde functionalities .
- Metal complexes : Coordinate with Pd or Cu for catalytic applications .
Methodological Best Practices
Q. How should researchers document experimental procedures for reproducibility?
- Detailed characterization : Report melting points, values, and spectroscopic data (e.g., NMR shifts, coupling constants) .
- Yield calculation : Include mass balances and purity assessments (e.g., HPLC chromatograms) .
- Negative results : Note failed conditions (e.g., incompatible solvents or catalysts) to guide future work .
Q. What regulatory compliance steps are required for international collaboration involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
